An In-Depth Technical Guide to N-(4-chlorophenyl)cyanamide: Structure, Synthesis, and Applications
An In-Depth Technical Guide to N-(4-chlorophenyl)cyanamide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)cyanamide is a versatile organic compound characterized by a 4-chlorophenyl group attached to a cyanamide moiety. This structural motif makes it a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. The cyanamide functional group, with its unique electronic properties, imparts a range of reactivity, allowing for its participation in various chemical transformations. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and potential applications of N-(4-chlorophenyl)cyanamide, with a focus on its relevance in the field of drug discovery and development.
Chemical Structure and Properties
The chemical structure of N-(4-chlorophenyl)cyanamide consists of a cyanamide group (-NHCN) bonded to a benzene ring substituted with a chlorine atom at the para position.
Molecular Formula: C₇H₅ClN₂
Molecular Weight: 152.58 g/mol [1]
CAS Number: 13463-94-0[1]
Appearance: White to off-white solid[1]
Physical Properties:
| Property | Value | Source |
| Melting Point | 103-105 °C | [2][3] |
| Boiling Point | 227.7 °C at 760 mmHg | [2] |
| Density | 1.335 g/cm³ | [2] |
The presence of the electron-withdrawing chlorine atom and the cyano group influences the electron density of the aromatic ring and the reactivity of the cyanamide functional group. The nitrogen atom of the cyanamide can act as a nucleophile, while the carbon atom of the nitrile group is electrophilic. This dual reactivity is key to its utility in synthesis.
Synthesis of N-(4-chlorophenyl)cyanamide
The most common and effective method for the synthesis of N-substituted cyanamides is the electrophilic cyanation of the corresponding primary or secondary amine using cyanogen bromide (BrCN).[4] This approach can be adapted for the synthesis of N-(4-chlorophenyl)cyanamide from 4-chloroaniline.
Reaction Principle
The synthesis involves the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbon atom of cyanogen bromide. The reaction typically proceeds in an inert solvent, and a base is often used to neutralize the hydrobromic acid (HBr) byproduct. An excess of the starting amine can also serve as the base.[4]
Caption: General reaction scheme for the synthesis of N-(4-chlorophenyl)cyanamide.
Experimental Protocol (Adapted from a similar synthesis)
Caution: Cyanogen bromide is extremely toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (2 equivalents) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Cyanogen Bromide: Cool the solution to 0 °C in an ice bath. Separately, prepare a solution of cyanogen bromide (1 equivalent) in the same anhydrous solvent. Add the cyanogen bromide solution dropwise to the stirred solution of 4-chloroaniline over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, a precipitate of 4-chloroanilinium hydrobromide will form.[4] Filter the reaction mixture to remove the salt.
-
Purification: Wash the filtrate with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude N-(4-chlorophenyl)cyanamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a white to off-white solid.
Chemical Reactivity and Synthetic Applications
N-(4-chlorophenyl)cyanamide is a valuable intermediate in organic synthesis due to the versatile reactivity of the cyanamide group. It serves as a precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.[4]
Building Block for Heterocycles
The cyanamide moiety can be readily converted into other functional groups, such as guanidines, ureas, and amidines.[4] These transformations are fundamental in the construction of more complex molecular architectures.
Caption: Synthetic utility of N-(4-chlorophenyl)cyanamide as a precursor.
Cycloaddition Reactions
The nitrile group of N-(4-chlorophenyl)cyanamide can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings.
Applications in Drug Discovery and Development
While direct biological activity data for N-(4-chlorophenyl)cyanamide is not extensively reported, its structural components and derivatives have shown significant promise in medicinal chemistry.
Intermediate for Bioactive Molecules
The N-(4-chlorophenyl) moiety is a common feature in many pharmacologically active compounds. For instance, 1-(4-chlorophenyl)-3-cyanoguanidine, a derivative of N-(4-chlorophenyl)cyanamide, is used as an intermediate in the synthesis of antimalarial agents.[5] This highlights the potential of N-(4-chlorophenyl)cyanamide as a starting material for the development of new therapeutic agents.
Furthermore, a more complex derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated potent anti-Hepatitis B Virus (HBV) activity, suggesting that the N-(4-chlorophenyl) scaffold can be incorporated into molecules with significant antiviral properties.[6]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chlorophenyl group, typically in the range of 7.0-7.5 ppm. A broad singlet for the N-H proton would also be expected.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom being deshielded. A key signal would be the quaternary carbon of the nitrile group (C≡N), which typically appears around 115-120 ppm.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the cyanamide functional group. A strong, sharp absorption band corresponding to the C≡N stretching vibration is expected in the region of 2200-2260 cm⁻¹.[4][7] A band for the N-H stretching vibration would also be present around 3200-3400 cm⁻¹.
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. It is worth noting that N-monosubstituted cyanamides can sometimes undergo cyclotrimerization under certain conditions, which might be observed in the mass spectrum.[4]
Safety and Handling
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Irritation: May cause skin and serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
N-(4-chlorophenyl)cyanamide is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the cyanamide functional group make it an attractive starting material for the preparation of a wide range of nitrogen-containing compounds. The presence of the 4-chlorophenyl moiety in numerous bioactive molecules underscores the importance of this scaffold in drug discovery. Further exploration of the biological activities of N-(4-chlorophenyl)cyanamide and its derivatives could lead to the development of novel therapeutic agents. As with any reactive chemical, appropriate safety precautions must be strictly followed during its handling and use.
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González-Fernández, R.; Crochet, P.; Cadierno, V. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank2021 , 2021, M1198. [Link]
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Liang, H.; Bao, L.; Du, Y.; Zhang, Y.; Pang, S.; Sun, C. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett2017 , 28, 2675-2679. [Link]
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González-Fernández, R.; Crochet, P.; Cadierno, V. Synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide 2. ResearchGate. [Link]
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